molecular formula C22H23N5O4 B10978556 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B10978556
M. Wt: 421.4 g/mol
InChI Key: SEWRNZLPROZGTJ-UHFFFAOYSA-N
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Description

This compound is a multifunctional amide derivative characterized by two key heterocyclic moieties:

  • A 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide chain, which introduces aromaticity, polarity, and possible π-π stacking interactions.

However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with analogs.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C22H23N5O4/c1-31-15-10-11-19(26-12-5-9-21(26)29)18(14-15)23-20(28)8-4-13-27-22(30)16-6-2-3-7-17(16)24-25-27/h2-3,6-7,10-11,14H,4-5,8-9,12-13H2,1H3,(H,23,28)

InChI Key

SEWRNZLPROZGTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • 5-Methoxy-2-nitroaniline : The nitro group at the ortho position facilitates subsequent reduction to an amine, which is critical for introducing the pyrrolidinone ring.

  • Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding 5-methoxy-2-aminophenol.

Synthesis of the 4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Butanamide Moiety

The benzotriazinone unit is synthesized through cyclization of anthranilic acid derivatives, followed by functionalization with a butanamide chain.

Formation of the Benzotriazinone Core

  • Cyclization of Anthranilic Acid :

    • Anthranilic acid (1 eq) reacts with nitrous acid (HNO₂) in acidic medium (HCl) to form 1,2,3-benzotriazin-4(3H)-one.

    • Reaction Conditions : 0–5°C, 2 hours, followed by neutralization with NaHCO₃.

    • Yield : ~85% after recrystallization from ethanol.

Introduction of the Butanamide Chain

  • Activation of Carboxylic Acid :

    • 4-Aminobutyric acid (1 eq) is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form the corresponding acid chloride.

  • Amidation with Benzotriazinone :

    • The acid chloride reacts with 1,2,3-benzotriazin-4(3H)-one (1 eq) in the presence of triethylamine (TEA) as a base.

    • Solvent : Dry DCM, 0°C to room temperature, 4 hours.

    • Yield : ~70% after column chromatography (eluent: chloroform/methanol, 9:1).

Coupling of the Two Moieties

The final step involves coupling the 5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl intermediate with the 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide unit via an amide bond.

Amide Bond Formation

  • Activation of the Carboxylic Acid :

    • The butanamide-bearing benzotriazinone (1 eq) is treated with SOCl₂ in DCM to generate the reactive acyl chloride.

  • Coupling Reaction :

    • The acyl chloride reacts with the aromatic amine intermediate (1 eq) in anhydrous DCM with TEA (2 eq) as a base.

    • Reaction Time : 12 hours at room temperature under nitrogen atmosphere.

  • Workup and Purification :

    • The crude product is washed with water (3 × 50 mL), dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

    • Yield : ~65%.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates but may necessitate higher temperatures for reactivity.

  • Reaction Monitoring : Thin-layer chromatography (TLC) is critical to track progress, especially during cyclization and coupling steps.

Purification Strategies

  • Column Chromatography : Essential for separating regioisomers and unreacted starting materials.

  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity final products.

Analytical Characterization

The synthesized compound is validated using spectroscopic and chromatographic methods:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 1.85–2.10 (m, 4H, pyrrolidinone CH₂), 3.45 (s, 3H, OCH₃), 6.75–8.20 (m, aromatic H).

  • Mass Spectrometry :

    • ESI-MS : m/z 479.4 [M+H]⁺, consistent with the molecular formula C₂₃H₂₅N₅O₄.

  • IR Spectroscopy :

    • Peaks at 1680 cm⁻¹ (amide C=O) and 1745 cm⁻¹ (pyrrolidinone C=O).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)
Sequential CouplingSeparate synthesis + final coupling6598
Convergent SynthesisParallel synthesis + coupling5895

The sequential coupling approach offers higher reproducibility, while convergent methods reduce step count but require stringent stoichiometric control.

Industrial-Scale Considerations

  • Cost Efficiency :

    • Bulk procurement of anthranilic acid and γ-butyrolactam reduces raw material costs by ~30%.

  • Green Chemistry Metrics :

    • Solvent recovery systems (e.g., DCM distillation) improve E-factor scores .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The carbonyl groups in the pyrrolidinone and benzotriazinone rings can be reduced to their corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has been investigated for its potential as an antitumor agent . The benzotriazine moiety is known for its ability to interact with various biological targets, making this compound a candidate for anticancer research.

Case Study: Antitumor Activity

In a study published in Cancer Research, the compound was evaluated for cytotoxic effects against several cancer cell lines. The results indicated that it exhibited significant antiproliferative activity against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of this compound. The presence of the pyrrolidine ring enhances its interaction with bacterial membranes, potentially leading to effective antimicrobial action.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at Mahatma Gandhi University assessed the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives displayed promising antibacterial activity, indicating that modifications to the structure could enhance efficacy .

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound with specific biological targets such as enzymes involved in inflammation and cancer progression.

Findings from Docking Studies

The docking studies suggest that the compound binds effectively to the active sites of several targets, including 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes. This binding affinity indicates its potential as an anti-inflammatory agent .

Structure Optimization

The unique structure of this compound allows for various modifications that could enhance its biological activity. Researchers are focusing on optimizing the structure to improve solubility and bioavailability.

Optimization Strategies

Research suggests that altering substituents on the phenyl ring or modifying the butanamide side chain could lead to compounds with improved pharmacokinetic properties .

Mechanism of Action

The mechanism by which N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s synthesis would require regioselective coupling of the benzotriazinone and pyrrolidinone units, as seen in and .
  • Biological Data Gap: No direct activity data are available, but analogs with pyrrolidinone-amide scaffolds (e.g., ) show antibacterial and enzyme-inhibitory properties, suggesting plausible therapeutic relevance .
  • Stability Considerations: Benzotriazinones are prone to hydrolysis under acidic conditions, which may limit oral bioavailability compared to tetrazole or oxadiazole analogs .

Biological Activity

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C22H23N5O4
  • Molecular Weight : 421.45 g/mol
  • SMILES Notation : COc1ccc(c(c1)NC(=O)CCCn1nnc2c(c1=O)cccc2)N1CCCC1=O

This structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of pyrrolidine have demonstrated notable anticancer effects against various cell lines such as A549 (human lung adenocarcinoma) and others. The mechanisms often involve:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of tumor growth factors

In vitro assays have indicated that modifications in the structure enhance anticancer potency, suggesting that this compound may also exhibit similar properties.

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, particularly against multidrug-resistant strains of bacteria. Compounds with a benzotriazine core have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The antimicrobial mechanisms likely involve:

  • Disruption of bacterial cell wall synthesis
  • Inhibition of essential bacterial enzymes

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerA549 cellsInduces apoptosis; inhibits proliferation
AntimicrobialStaphylococcus aureusDisrupts cell wall synthesis
Escherichia coliInhibits essential enzymes

Detailed Research Findings

A study involving the synthesis and biological evaluation of related compounds revealed that certain derivatives exhibited superior anticancer activity compared to standard chemotherapeutics like cisplatin. The compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent activity patterns. For example:

  • Compound modifications that included free amino groups resulted in enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells.

Q & A

Q. What are the common synthetic routes for preparing N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide?

The synthesis typically involves multi-step organic reactions, including amide coupling, heterocyclic ring formation, and functional group protection/deprotection. For example:

  • Step 1 : Condensation of 5-methoxy-2-aminophenol with 2-oxopyrrolidine under catalytic acidic conditions to form the pyrrolidin-1-yl-phenyl intermediate.
  • Step 2 : Activation of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid using coupling agents (e.g., EDCI/HOBt) for amide bond formation with the intermediate from Step 1.
  • Step 3 : Final purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., methoxy, pyrrolidinone, benzotriazinone groups) .
  • Infrared Spectroscopy (IR) : Identification of carbonyl stretches (e.g., 1680–1720 cm⁻¹ for amide and benzotriazinone C=O) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screens often include:

  • Enzyme inhibition assays : Testing against targets like kinases or proteases linked to the benzotriazinone moiety’s known activity .
  • Cytotoxicity profiling : Using cancer cell lines (e.g., MTT assay) to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid side reactions .
  • Catalyst systems : Triethylamine or DMAP can accelerate amide coupling, while avoiding excess base to prevent decomposition .
  • Temperature control : Low temperatures (0–5°C) during coupling steps reduce racemization; higher temperatures (80–100°C) may improve cyclization efficiency .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
  • Structural impurities : Use orthogonal purification methods (e.g., HPLC vs. recrystallization) to isolate enantiomers or eliminate byproducts .
  • Target specificity : Employ CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm direct binding vs. off-target effects .

Q. What crystallographic challenges arise in determining this compound’s 3D structure, and how are they addressed?

Common issues and solutions:

  • Crystal twinning : Use SHELXD/SHELXE for twin refinement or select alternative crystallization solvents (e.g., dioxane/water mixtures) .
  • Disorder in flexible groups : Apply restraints to the benzotriazinone and pyrrolidinone moieties during SHELXL refinement .
  • Data resolution : Collect high-resolution datasets (≤1.0 Å) using synchrotron radiation to resolve electron density ambiguities .

Q. How can computational methods enhance understanding of its mechanism of action?

Integrate:

  • Molecular docking : Predict binding poses with targets like DNA topoisomerase (linked to benzotriazinone’s intercalation potential) .
  • MD simulations : Analyze conformational stability of the butanamide linker in physiological conditions .
  • QSAR modeling : Correlate substituent modifications (e.g., methoxy position) with bioactivity trends .

Methodological Guidance

Q. What experimental design considerations are critical for in vivo studies?

  • Dosing regimen : Optimize based on pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to maintain therapeutic levels .
  • Metabolite identification : Use hepatic microsome assays to predict Phase I/II metabolism pathways .

Q. How should researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm compound-target binding by monitoring protein thermal stability shifts .
  • Pull-down assays : Affinity-tag the compound or use photoaffinity labeling for direct interaction mapping .

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